molecular formula C6H5F2NS B1431477 2,6-Difluoro-3-(methylthio)pyridine CAS No. 1820707-95-6

2,6-Difluoro-3-(methylthio)pyridine

Cat. No.: B1431477
CAS No.: 1820707-95-6
M. Wt: 161.17 g/mol
InChI Key: HQLHFXCIBNGVQS-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(methylthio)pyridine is an organic compound with the molecular formula C6H5F2NS and a molecular weight of 161.17 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylthio group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2,6-Difluoro-3-(methylthio)pyridine is utilized in various fields of scientific research:

Mechanism of Action

Target of Action

It is often used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction conditions and the presence of other reactants .

Mode of Action

It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

As a reagent in suzuki–miyaura cross-coupling reactions , it could potentially affect a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.

Result of Action

As a reagent in Suzuki–Miyaura cross-coupling reactions , its primary effect would be the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 2,6-Difluoro-3-(methylthio)pyridine can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalysts used .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-(methylthio)pyridine typically involves the reaction of 2,6-difluoropyridine with a methylthiolating agent under specific conditions. One common method is the nucleophilic substitution reaction where 2,6-difluoropyridine reacts with sodium methylthiolate in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-(methylthio)pyridine is unique due to the combination of its fluorine atoms and methylthio group, which confer distinct reactivity and versatility in chemical synthesis and research applications. This makes it a valuable compound in various scientific and industrial contexts .

Properties

IUPAC Name

2,6-difluoro-3-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NS/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHFXCIBNGVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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